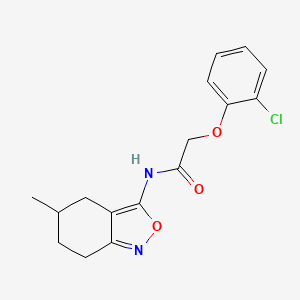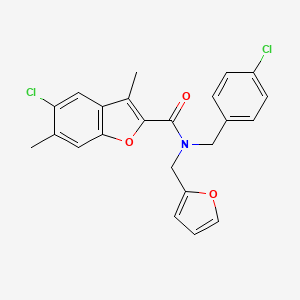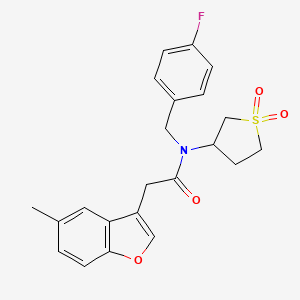![molecular formula C19H13ClO3 B11406810 3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11406810.png)
3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenes. This compound is characterized by the presence of a furan ring fused to a chromene core, with additional substituents including a 4-chlorophenyl group and two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. This is followed by cyclization and further functionalization to introduce the furan and chromene rings .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis and the use of continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Halogen atoms, such as the chlorine in the 4-chlorophenyl group, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenes .
Scientific Research Applications
3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer and antimicrobial properties.
Medicine: Research into its pharmacological effects and potential as a drug candidate is ongoing.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
- 3-(4-chlorophenyl)-8-imino-2-methyl-9-(4-phenyl-1,3-thiazol-2-yl)-4H,8H-pyrano[2,3-f]chromen-4-one
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern and the presence of both furan and chromene rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H13ClO3 |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4,9-dimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C19H13ClO3/c1-10-7-15-18(11(2)8-16(21)23-15)19-17(10)14(9-22-19)12-3-5-13(20)6-4-12/h3-9H,1-2H3 |
InChI Key |
LODQZJINWYQORH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11406751.png)

![5,6-Dimethyl-2-pyridin-3-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11406774.png)
![1'-ethyl-2-(2-methoxyethyl)-6,7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11406778.png)

![3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11406787.png)
![benzyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B11406791.png)

![5-fluoro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11406795.png)
![N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11406797.png)

![2,2-dimethyl-N-(3-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)propanamide](/img/structure/B11406801.png)
![N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11406803.png)
